molecular formula C9H13NO2S2 B068781 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione CAS No. 175136-91-1

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione

Cat. No.: B068781
CAS No.: 175136-91-1
M. Wt: 231.3 g/mol
InChI Key: ZPGDTPOQUVGNBP-UHFFFAOYSA-N
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Description

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is a heterocyclic compound that contains a thiazine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione typically involves the following steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene moiety or the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.

    Thiophene Derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

4-(2-Thienylmethyl)-1lambda6,4-thiazinane-1,1-dione is unique due to its fused thiazine-thiophene structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole and thiophene derivatives, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c11-14(12)6-3-10(4-7-14)8-9-2-1-5-13-9/h1-2,5H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGDTPOQUVGNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380445
Record name 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-91-1
Record name 4-[(Thiophen-2-yl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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